1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile
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Overview
Description
1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H7F3N2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane ring bearing a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile typically involves the reaction of 5-(trifluoromethyl)-3-pyridinecarboxaldehyde with cyclopropanecarbonitrile under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
[5-(Trifluoromethyl)-3-pyridyl]boronic acid: Similar in structure but contains a boronic acid group instead of a cyclopropane ring.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Contains a pyrazole ring instead of a pyridine ring.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: Contains a triazolo pyrazine ring system .
Uniqueness
1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile is unique due to the combination of a trifluoromethyl group, a pyridine ring, and a cyclopropane ring with a nitrile group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C10H7F3N2 |
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Molecular Weight |
212.17 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-7(4-15-5-8)9(6-14)1-2-9/h3-5H,1-2H2 |
InChI Key |
XGKRRIAYKMPDLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CN=C2)C(F)(F)F |
Origin of Product |
United States |
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